molecular formula C5H9IO B039523 3-(Iodomethyl)-3-methyloxetane CAS No. 112823-30-0

3-(Iodomethyl)-3-methyloxetane

Cat. No. B039523
M. Wt: 212.03 g/mol
InChI Key: UAYNHSVKPDQASH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetanes, including compounds similar to 3-(Iodomethyl)-3-methyloxetane, often involves strategies like the ring expansion of smaller cyclic ethers or the cyclization of suitable precursors. For example, derivatives of oxetanes can be prepared from alpha-alkylidene-beta-lactones derived from Morita-Baylis-Hillman-type adducts treated with dimethyltitanocene, showcasing the reactivity and versatility of oxetane derivatives in synthetic chemistry (Martínez et al., 2003).

Molecular Structure Analysis

The molecular structure of oxetane derivatives has been the subject of detailed studies. For instance, the molecular structure of 3,3-bisazidomethyloxetane has been investigated using electron diffraction, revealing precise bond distances and angles that highlight the planar nature of the oxetane ring within experimental error (George et al., 1985).

Chemical Reactions and Properties

Oxetane derivatives participate in various chemical reactions, reflecting their chemical properties. The synthesis and reactivity studies of strained heterocycles like 3-alkylidene-2-methyleneoxetanes provide insights into the unique chemical behavior of oxetane derivatives under different conditions (Martínez et al., 2003).

Physical Properties Analysis

The physical properties of oxetane derivatives are influenced by their molecular structure. Studies on the synthesis, structure, and physico-chemical properties of oxetane derivatives, such as 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines, shed light on the relationship between structure and properties, including solubility, boiling points, and thermal stability (Davydov et al., 1993).

Scientific Research Applications

  • Broncholytic Activity : 3,3-Disubstituted oxetanes, a category that includes compounds similar to 3-(Iodomethyl)-3-methyloxetane, show promising broncholytic activity. These compounds have potential applications in the manufacture of Pentaplast and other pharmaceutical products (Zarudii et al., 1985).

  • Polymer Electrolytes for Lithium-Ion Batteries : Certain derivatives of 3-(Iodomethyl)-3-methyloxetane, such as polymer electrolytes made from 3-(2-cyano-ethoxy)methyl- and 3-(methoxy(triethylenoxy))methyl-3'-methyloxetane, demonstrate high ion conductivity and low toxicity, making them suitable for lithium-ion batteries (Ye et al., 2012).

  • Biomedical Applications : The synthesis and copolymerization of azidomethyl-substituted oxetanes can produce a variety of amorphous-crystalline and domain structures. These materials have potential applications in the biomedical field (Mukhametshin et al., 2017).

  • Cross-Linked Polyoxetane Resins : Oxetane derivatives can be synthesized to create cross-linked polyoxetane resins with pendant bromide at the spacer end, offering potential applications in various industries (Motoi et al., 1988).

  • Antibacterial Activity : C12-m copolyoxetanes, which are related to oxetane derivatives, show promising antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Chakrabarty et al., 2011).

  • Synthesis of Chiral Compounds : Enzymatic methods can efficiently produce enantiomerically pure or optically enriched compounds, which are useful for the synthesis of chiral azido diols, sulfanyl diols, cyano diols, and various vitamins and natural products. This is relevant for the synthesis of chiral compounds using derivatives of 3-(Iodomethyl)-3-methyloxetane (Chen & Fang, 1997).

  • Catalysis in C-C Cross-Coupling Reactions : New Pd(NHC)-PEPPSI type complexes synthesized from novel precursors, including oxetane derivatives, show significant activity as catalysts for C-C cross-coupling reactions (Nawaz et al., 2021).

properties

IUPAC Name

3-(iodomethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYNHSVKPDQASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549155
Record name 3-(Iodomethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)-3-methyloxetane

CAS RN

112823-30-0
Record name 3-(Iodomethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(iodomethyl)-3-methyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Roszak, JJ Kaufman, WS Koski… - The Journal of …, 1992 - ACS Publications
… theoretical studies of the photoelectron spectra of oxetane, 3-chloromethyl-3methyloxetane (C1MMO), 3-bromomethyl-3-methyloxetane (BrMMO), and 3-iodomethyl-3-methyloxetane (…
Number of citations: 16 pubs.acs.org
DD Miller - Contract, 1988 - apps.dtic.mil
Modern rocket propellants, gun propellants, and explosives are an adaptation of the basic concept of a formulation consisting of a solid oxidizer and fuel held in a polymeric matrix. In …
Number of citations: 0 apps.dtic.mil
S Kanoh, M Naka, T Nishimura, M Motoi - Tetrahedron, 2002 - Elsevier
… The organic layer was washed with brine, dried over Na 2 SO 4 , and distilled in vacuo to give 3-iodomethyl-3-methyloxetane (8.88 g, 76%) as a yellowish oil; bp 90–95C (20 mmHg). …
Number of citations: 29 www.sciencedirect.com
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com

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